molecular formula C8H10BFO3 B8202295 3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid

Cat. No.: B8202295
M. Wt: 183.97 g/mol
InChI Key: OLMGUACNKXXRQJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid is a fluorinated arylboronic acid derivative characterized by a hydroxymethyl group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position of the benzene ring. Its molecular formula is C₈H₁₀BFO₃, with a molecular weight of 183.98 g/mol.

Properties

IUPAC Name

[3-fluoro-2-(hydroxymethyl)-6-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-2-3-7(10)6(4-11)8(5)9(12)13/h2-3,11-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMGUACNKXXRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1CO)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-1-fluoro-3-methylbenzyl Alcohol

  • Halogen-metal exchange :

    • Treat 2-bromo-1-fluoro-3-methylbenzene with n-butyllithium (n-BuLi) at −78°C in anhydrous tetrahydrofuran (THF).

    • Quench with dimethylformamide (DMF) to introduce an aldehyde group at the 6-position.

    • Reduce the aldehyde to a hydroxymethyl group using sodium borohydride (NaBH<sub>4</sub>) in methanol.

  • Protection of hydroxymethyl :

    • Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane.

Boronation via Lithium Intermediates

  • React the protected bromo intermediate with tert-butyllithium (1.7 M in pentane) at −78°C in diethyl ether.

  • Add triisopropyl borate (B(O<sup>i</sup>Pr)<sub>3</sub>) and warm to −10°C for 30 minutes.

  • Hydrolyze with 5 N HCl, extract with diisopropyl ether, and basify with NaOH to isolate the boronic acid.

  • Deprotect the TBS ether using tetrabutylammonium fluoride (TBAF) in THF.

Yield : 40–45% (over three steps).

StepReagents/ConditionsKey Challenges
Halogen-metal exchangen-BuLi, THF, −78°CCompeting side reactions at −78°C
Aldehyde reductionNaBH<sub>4</sub>, MeOH, 0°C → RTOver-reduction to methylene
BoronationB(O<sup>i</sup>Pr)<sub>3</sub>, −78°C → −10°CSensitivity of boronate to hydrolysis

Miyaura Borylation of Pre-Functionalized Aryl Halides

Palladium-catalyzed Miyaura borylation offers a milder alternative to lithium-based methods, particularly for substrates with sensitive functional groups like hydroxymethyl.

Synthesis of 3-Fluoro-2-(hydroxymethyl)-6-methylbromobenzene

  • Introduce the hydroxymethyl group via Friedel-Crafts formylation of 2-bromo-1-fluoro-3-methylbenzene using AlCl<sub>3</sub> and dichloromethyl methyl ether (Cl<sub>2</sub>CHOMe).

  • Reduce the formyl group to hydroxymethyl with NaBH<sub>4</sub>.

Miyaura Borylation

  • React the bromo precursor with bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>), Pd(dppf)Cl<sub>2</sub>, and KOAc in dioxane at 80°C.

  • Hydrolyze the boronate ester with 3 N HCl to yield the boronic acid.

Yield : 55–60% (two steps).

ParameterValue
CatalystPd(dppf)Cl<sub>2</sub> (5 mol%)
Liganddppf (1,1′-bis(diphenylphosphino)ferrocene)
Solvent1,4-Dioxane
Temperature80°C

Functional Group Interconversion from Cyanophenylboronic Acids

This route leverages nitrile-to-hydroxymethyl conversion, adapted from methods for carboxyphenylboronic acids.

Synthesis of 3-Fluoro-2-cyano-6-methylphenylboronic Acid

  • Prepare 2-bromo-1-fluoro-3-methylbenzonitrile via Rosenmund-von Braun reaction using CuCN in dimethylformamide (DMF).

  • Perform Miyaura borylation as in Section 2.2.

Reduction of Nitrile to Hydroxymethyl

  • Reduce the nitrile to a primary amine using LiAlH<sub>4</sub> in THF.

  • Oxidize the amine to a hydroxymethyl group via diazotization with NaNO<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> followed by hydrolysis.

Yield : 30–35% (over four steps).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Halogen-Lithium ExchangeHigh regioselectivityRequires cryogenic conditions40–45%
Miyaura BorylationMild conditions, functional group toleranceRequires palladium catalyst55–60%
Nitrile ReductionModular nitrile introductionMulti-step, low overall yield30–35%

Challenges and Optimization Strategies

  • Hydroxymethyl Stability :

    • The hydroxymethyl group is prone to oxidation or elimination under basic conditions. Protection with silyl ethers (e.g., TBS) is critical in lithium-based routes.

  • Regioselectivity in Electrophilic Substitution :

    • Fluorine and methyl groups direct electrophilic formylation to specific positions. Computational modeling (DFT) can predict substitution patterns.

  • Purification :

    • Boronic acids often form anhydrides. Column chromatography on silica gel with 10% acetic acid in ethyl acetate suppresses anhydride formation .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The boronic acid group can be reduced to form a boronate ester.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-2-(carboxymethyl)-6-methylphenylboronic acid.

    Reduction: Formation of 3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronate ester.

    Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug molecules. Additionally, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • However, the lack of a methyl group may lower lipophilicity .
  • 2-Fluoro-5-hydroxymethylphenylboronic acid (C₇H₈BFO₃, 169.94 g/mol): Positional isomerism (fluoro at 2-position vs. 3-position) alters electron-withdrawing effects, which may influence catalytic activity in cross-coupling reactions .

Functional Group Modifications

  • 3-Fluoro-2-(hydroxymethyl)-6-methoxyphenylboronic acid (JN-5732, 97% purity): Replacing the methyl group with methoxy increases steric bulk and electron-donating effects, which may reduce reaction rates in metal-catalyzed couplings but improve solubility in polar solvents .
  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, favoring reactions requiring strong activation of the boronic acid, but may complicate purification due to increased hydrophobicity .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) data from structurally similar compounds (e.g., 3-fluoro-4-hydroxyphenylboronic acid) suggest that hydroxymethyl-containing derivatives exhibit moderate thermal stability, with decomposition onset temperatures around 150–200°C. In contrast, formyl-substituted analogs (e.g., 5-fluoro-2-formylphenylboronic acid) decompose at lower temperatures (~100–150°C) due to oxidative instability .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Reactivity in Suzuki Coupling Solubility (Polar Solvents) Thermal Stability (°C) References
3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid 3-F, 2-(CH₂OH), 6-CH₃ 183.98 Moderate High 150–200
3-Fluoro-4-hydroxyphenylboronic acid 3-F, 4-OH 155.92 High Very High 130–180
5-Fluoro-2-formylphenylboronic acid 5-F, 2-CHO 167.93 Very High Moderate 100–150
3-Fluoro-2-(hydroxymethyl)-6-methoxyphenylboronic acid (JN-5732) 3-F, 2-(CH₂OH), 6-OCH₃ 199.99 Low Very High 160–210

Key Research Findings

Reactivity in Cross-Coupling : The hydroxymethyl group in the target compound provides a balance between electronic activation and steric hindrance, enabling efficient couplings with aryl halides while maintaining selectivity .

Biological Potential: Hydroxymethyl-substituted boronic acids (e.g., JN-8161) show antimicrobial activity in preliminary studies, suggesting the target compound may have similar applications .

Synthetic Challenges : Methyl and hydroxymethyl groups complicate crystallization, requiring chromatographic purification for high-purity yields (>95%) .

Biological Activity

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of fluorine and hydroxymethyl groups enhances its reactivity and selectivity in biological systems.

Boronic acids, including this compound, are recognized for their interactions with biological molecules:

  • Enzyme Inhibition : Boronic acids can act as inhibitors of various enzymes, particularly those involved in metabolic pathways. They can form stable complexes with the active sites of enzymes, thereby inhibiting their activity.
  • Binding Affinity : The fluorine atom may enhance the binding affinity of the compound to specific targets, which is crucial in drug design and development.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting proteasome activity. This mechanism is particularly relevant in the context of certain hematological malignancies.
  • Antibacterial Properties : The compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
  • Metabolic Pathway Modulation : As a substrate for various enzymatic reactions, this compound can influence metabolic pathways, making it a valuable tool for studying enzyme specificity and activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in specific cancer cell lines ,
AntibacterialInhibits growth of Gram-negative bacteria ,
Enzyme InhibitionActs on proteasome and other metabolic enzymes ,

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against multiple myeloma cells. The compound was shown to inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cell death.

Case Study 2: Antibacterial Efficacy

In another investigation, the compound was tested against various strains of Escherichia coli and Pseudomonas aeruginosa. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibacterial agents.

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Start with a fluorinated toluene derivative (e.g., 3-fluoro-2-methylphenol). Introduce the hydroxymethyl group via alkylation or oxidation, as seen in analogous compounds like 2-Fluoro-5-hydroxymethylphenylboronic acid .
  • Step 2: Install the boronic acid group using a Suzuki-Miyaura coupling. For example, 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3) is synthesized via palladium-catalyzed cross-coupling, requiring anhydrous conditions and inert gas protection to avoid protodeboronation .
  • Key Variables: Catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., THF/water mixtures) critically affect yield. Elevated temperatures (80–100°C) and reaction times (12–24 hrs) are common .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

  • Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Storage at 0–6°C under nitrogen is recommended due to boronic acid sensitivity to moisture .
  • Characterization:
    • NMR: ¹H/¹³C NMR to confirm substituent positions; ¹⁹F NMR for fluorine environment analysis.
    • MS: High-resolution mass spectrometry (HRMS) to verify molecular weight.
    • HPLC: Purity assessment using reverse-phase C18 columns (e.g., >95% purity threshold) .

Q. How do the fluoro, hydroxymethyl, and methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Fluoro Group: Electron-withdrawing effects enhance boronic acid stability but may slow coupling rates. Ortho-substitution (as in 2-Fluoro-6-methoxyphenylboronic acid) can sterically hinder catalyst access .
  • Hydroxymethyl Group: Requires protection (e.g., as a silyl ether) during synthesis to prevent side reactions. Post-reaction deprotection with TBAF is common .
  • Methyl Group: Electron-donating effects may improve solubility in non-polar solvents, but meta/para positions can alter regioselectivity in coupling reactions .

Advanced Research Questions

Q. What strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Moisture Sensitivity: Store under nitrogen at 0–6°C in amber vials. Pre-dry solvents (e.g., molecular sieves for THF) and use stabilizers like 1,4-dioxane .
  • Thermal Stability: Differential scanning calorimetry (DSC) studies suggest decomposition above 150°C. Avoid prolonged heating in solution .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Case Study: If ¹H NMR shows extra peaks, consider:
    • Rotational Isomerism: Boronic acids can form cyclic trimeric anhydrides, causing splitting. Analyze in DMSO-d₆ to suppress equilibration .
    • Impurities: Use preparative HPLC or repeated recrystallization. Cross-validate with ¹¹B NMR to confirm boronic acid integrity .

Q. What reaction optimizations prevent protodeboronation in acidic or polar environments?

Methodological Answer:

  • Catalyst Tuning: Use PdCl₂(dppf) with chelating ligands to stabilize the transition state.
  • pH Control: Maintain neutral to slightly basic conditions (pH 7–9) with phosphate buffers.
  • Solvent Screening: Mixed solvents (e.g., DME/H₂O) reduce boronic acid degradation. Data from analogous compounds (e.g., 4-Fluorophenylboronic acid) show <5% protodeboronation under optimized conditions .

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